![molecular formula C43H69NO4Sn2 B14186434 2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine CAS No. 917877-71-5](/img/structure/B14186434.png)
2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of tricyclohexylstannyl groups attached to the pyridine ring through oxycarbonyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine typically involves the reaction of pyridine derivatives with tricyclohexylstannyl reagents. One common method involves the use of tricyclohexylstannyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the stannylated product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The tricyclohexylstannyl groups can be oxidized to form corresponding stannic oxides.
Reduction: The compound can be reduced to form simpler organotin derivatives.
Substitution: The stannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the study of organotin compounds’ biological activity and their potential as antifouling agents.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: It may be used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine involves its interaction with molecular targets through its stannyl groups. These groups can form covalent bonds with various substrates, facilitating chemical transformations. The pathways involved include nucleophilic attack on electrophilic centers and coordination with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine
- 2,4-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine
- 2,3-Bis{[(trimethylstannyl)oxy]carbonyl}pyridine
Uniqueness
2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine is unique due to the presence of tricyclohexylstannyl groups, which provide steric hindrance and influence the compound’s reactivity
Propriétés
Numéro CAS |
917877-71-5 |
|---|---|
Formule moléculaire |
C43H69NO4Sn2 |
Poids moléculaire |
901.4 g/mol |
Nom IUPAC |
bis(tricyclohexylstannyl) pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C7H5NO4.6C6H11.2Sn/c9-6(10)4-2-1-3-8-5(4)7(11)12;6*1-2-4-6-5-3-1;;/h1-3H,(H,9,10)(H,11,12);6*1H,2-6H2;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
RZNCWWRXPHEYPD-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=C(N=CC=C4)C(=O)O[Sn](C5CCCCC5)(C6CCCCC6)C7CCCCC7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone](/img/structure/B14186356.png)
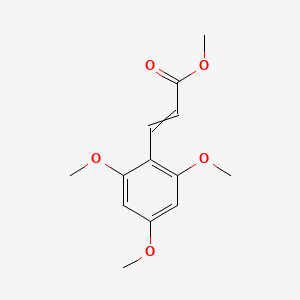
![2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one](/img/structure/B14186363.png)
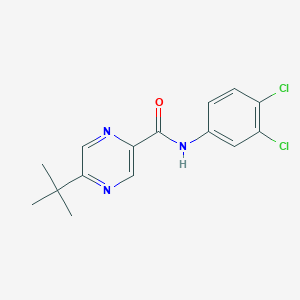
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)
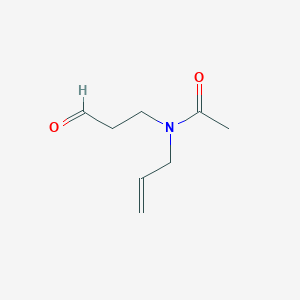
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
![2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol](/img/structure/B14186392.png)
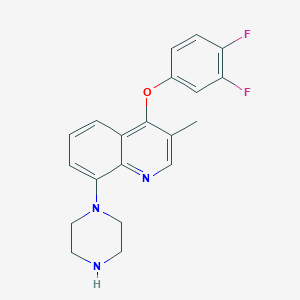
![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)

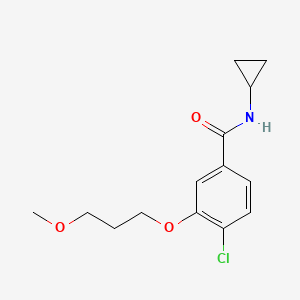
![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)

